XLogP3 Lipophilicity: 16-Fold Lower than the 4,5-Dichloro Analog
5-Methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one exhibits a computed XLogP3 of 0.1, which is 1.5 log units lower than 4,5-dichloro-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one (XLogP3 = 1.6) [1][2] and 0.8 log units lower than 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one (XLogP = 0.9) . This translates to an approximately 16-fold reduction in octanol-water partition coefficient relative to the dichloro analog, correlating with substantially improved aqueous solubility and reduced non-specific protein binding.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 4,5-Dichloro analog: XLogP3 = 1.6; 4-Chloro-5-methoxy analog: XLogP = 0.9 |
| Quantified Difference | Δ = 1.5 log units vs. dichloro analog (≈16× lower lipophilicity); Δ = 0.8 log units vs. chloro-methoxy analog (≈6× lower lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); Chem960 XLogP for chloro-methoxy analog |
Why This Matters
Lower lipophilicity directly predicts higher aqueous solubility and lower non-specific binding, which is critical for fragment-based screening, cellular assays, and pharmacokinetic optimization—making this compound a preferred starting point when solubility-limited performance is a concern.
- [1] PubChem CID 71303775, Computed Properties, XLogP3-AA = 0.1. https://pubchem.ncbi.nlm.nih.gov/compound/71303775 (accessed May 6, 2026). View Source
- [2] PubChem CID 71303224, Computed Properties, XLogP3-AA = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/71303224 (accessed May 6, 2026). View Source
